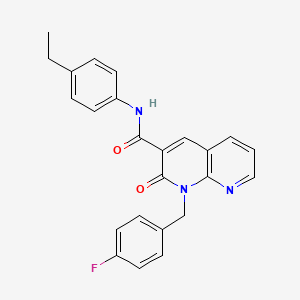
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBU is a urea derivative that is widely used in organic synthesis due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Urea derivatives, including glycolurils and their analogs, have been synthesized and studied for their diverse applications in science and technology. These compounds, known for their pharmacological activities (antibacterial, nootropic, neurotropic agents), explosives, gelators, etc., serve as crucial building blocks in supramolecular chemistry. The development of new methods for their synthesis has been a significant area of research, indicating the chemical versatility and potential utility of urea derivatives in various fields (Kravchenko, Baranov, & Gazieva, 2018).
Biological Activities
Research has also focused on the synthesis, structure, and biological activity of novel urea derivatives. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have shown promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008). Another study synthesized novel urea derivatives with significant anti-microbial activity and cytotoxicity, showcasing the potential of these compounds in developing new antimicrobial agents (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Catalytic and Synthetic Applications
The catalytic properties of urea derivatives have been explored, such as in the dehydrogenation reactivity of a frustrated carbene-borane Lewis pair, demonstrating their utility in catalysis and synthetic chemistry (Holschumacher et al., 2009). Moreover, urea has been used as an eco-friendly organo-catalyst in the synthesis of diverse and densely functionalized heterocycles, highlighting its role in promoting sustainable chemical reactions (Brahmachari & Banerjee, 2014).
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-5-3-4-6-17(13)21-19(22)20-14(2)11-15-7-8-18-16(12-15)9-10-23-18/h3-8,12,14H,9-11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGFNHSTCNKJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

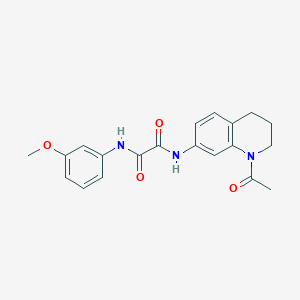

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)

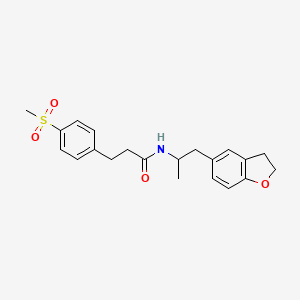
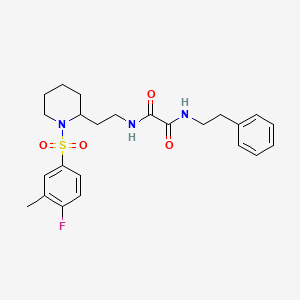

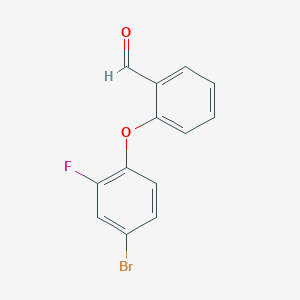
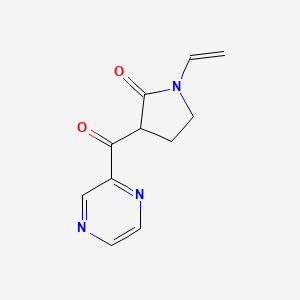
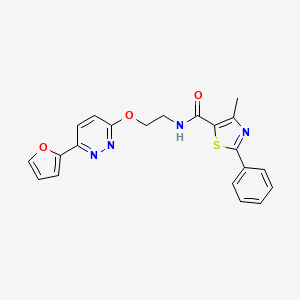
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)
